molecular formula C13H18O B14841867 1-Cyclopropoxy-3-isopropyl-2-methylbenzene

1-Cyclopropoxy-3-isopropyl-2-methylbenzene

Cat. No.: B14841867
M. Wt: 190.28 g/mol
InChI Key: VGFHTBDVGVWNTM-UHFFFAOYSA-N
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Description

1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and an isopropyl group. This compound belongs to the class of aromatic hydrocarbons and exhibits unique chemical properties due to its specific substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl methyl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or light (hv).

Major Products:

Scientific Research Applications

1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group introduces ring strain, affecting the compound’s reactivity and stability .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclopropyloxy-2-methyl-3-propan-2-ylbenzene

InChI

InChI=1S/C13H18O/c1-9(2)12-5-4-6-13(10(12)3)14-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

VGFHTBDVGVWNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC2)C(C)C

Origin of Product

United States

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